The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile typically involves multi-step reactions that may include:
These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile is . The compound features distinct structural elements:
This structure can be represented using SMILES notation as CC1=CC(=NN1C2=NC(=C(C(=N2)C#N)C)C)C.
The compound can participate in various chemical reactions due to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific data on the mechanism of action for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile is limited, compounds with similar structures often exhibit biological activities through:
Research into its pharmacodynamics would provide more detailed insights into its mechanisms.
The physical properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile include:
Chemical properties include:
2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-pyrimidinecarbonitrile has potential applications in:
Further research could expand its applications across different fields in science and technology.
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5